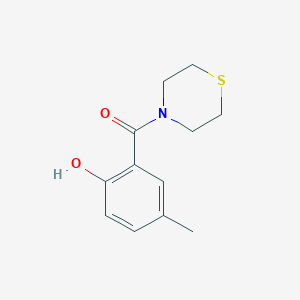

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol

Overview

Description

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol, also known as 4-Methyl-2-thiomorpholine-4-carbonylphenol or 4-Methyl-2-thiomorpholine-4-carbonyl-phenol, is an organic compound that has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis and biochemistry. It is a white crystalline solid that has a melting point of 108-110°C and a boiling point of 212°C. 4-Methyl-2-(thiomorpholine-4-carbonyl)phenol is a derivative of thiomorpholine and is used as an intermediate in the synthesis of various compounds.

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol derivatives, specifically 4-Methyl-2,6-diformylphenol (DFP), have been pivotal in the development of fluorescent chemosensors. These chemosensors are adept at detecting various analytes, including metal ions (like Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), neutral molecules (mandelic acid, cysteine, glutathione), and pH regions. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, indicating a promising field of research, especially considering the ample opportunities to modulate the sensing selectivity and sensitivity of DFP (Roy, 2021).

Adsorption and Removal of Contaminants

Research has explored the adsorption behavior of phenolic compounds like phenol and 4-nitrophenol on materials such as granular activated carbon, highlighting the challenges in comparing equilibrium models due to diverse measurement units. Such studies contribute to understanding the adsorption kinetics and mechanisms, relevant in environmental management and pollution control (Kumar, Kumar, Kumar, & Gupta, 2007).

Environmental and Biological Interactions

The compound's interaction with environmental components like soil and its involvement in the sorption of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has been documented. Understanding the interaction dynamics, especially the role of soil organic matter and iron oxides as sorbents, is crucial for environmental chemistry and soil science (Werner, Garratt, & Pigott, 2012).

In the realm of food science, the compound's role in the formation and mitigation of methylglyoxal, a reactive carbonyl compound in thermally processed foods, has been reviewed. This review discusses the balance between beneficial and deleterious effects of methylglyoxal and highlights the role of compounds like 4-Methyl-2-(thiomorpholine-4-carbonyl)phenol in interacting with dietary ingredients and scavenging agents, a critical aspect in food safety and quality (Zheng et al., 2020).

properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9-2-3-11(14)10(8-9)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNQWORCHPLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

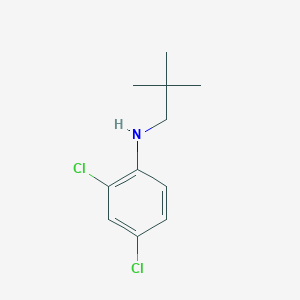

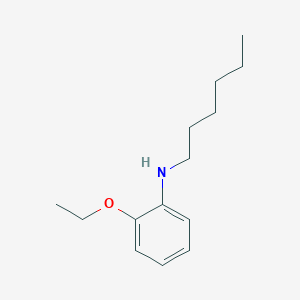

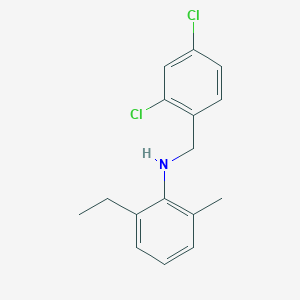

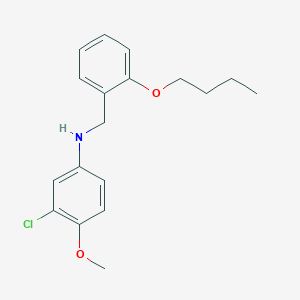

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)

![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)